苯基(嘧啶-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Phenyl(pyrimidin-4-yl)methanone and related compounds typically involves multi-step chemical reactions, combining specific precursors under controlled conditions. For example, a study detailed the synthesis of similar compounds through a three-component condensation, highlighting solvent-free conditions and the absence of a catalyst as significant to the reaction's efficiency and sustainability (Gein et al., 2020).

Molecular Structure Analysis

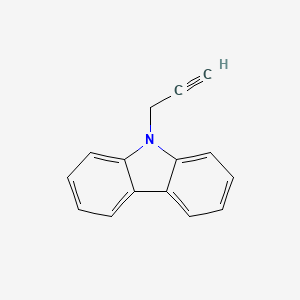

The molecular structure of Phenyl(pyrimidin-4-yl)methanone derivatives has been extensively studied using techniques such as X-ray diffraction. These analyses reveal that the pyrimidine ring often displays slight non-planarity, with various substituent groups influencing the overall molecular conformation and stability through weak intermolecular interactions (Akkurt et al., 2003).

Chemical Reactions and Properties

Phenyl(pyrimidin-4-yl)methanone derivatives participate in a range of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. These reactions can be influenced by the nature of substituents on the phenyl and pyrimidine rings, leading to variations in reactivity and the formation of diverse products (Chaudhari, 2012).

Physical Properties Analysis

The physical properties of Phenyl(pyrimidin-4-yl)methanone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can affect its application in various fields (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties of Phenyl(pyrimidin-4-yl)methanone, including its reactivity with different reagents, stability under various conditions, and ability to undergo specific chemical transformations, are foundational for its applications in synthesis and pharmaceutical development. Studies often focus on its interactions and the potential for creating novel compounds with desirable activities (Sivakumar et al., 2021).

科学研究应用

晶体结构分析

使用单晶X射线衍射分析了类似于苯基(嘧啶-4-基)甲酮的化合物的晶体结构,具体为(4-甲氧基苯基)-[4-(4-甲氧基苯基)-1-(1-苯乙基亚氨基)-2-硫代-1,2-二氢嘧啶-5-基]-甲酮。这项研究揭示了分子构型的见解,显示了略微非平面的嘧啶环和弱的分子间C–H...O相互作用 (Akkurt et al., 2003)。

衍生物的合成

苯基(嘧啶-4-基)甲酮已通过各种方法合成。例如,(7-芳基-5-甲基-4,7-二氢噻唑并[1,5-a]嘧啶-6-基)(苯基)甲酮通过三组分缩合过程制备 (Gein et al., 2020)。另一项研究合成了一个结构类似的化合物,即(4-((5-氯-4-(甲胺基)嘧啶-2-基)氨基)-3-甲氧基苯基)(吗啉基)甲酮,作为用于在帕金森病中成像LRRK2酶的潜在PET试剂 (Wang et al., 2017)。

抗菌和抗分枝杆菌活性

与苯基(嘧啶-4-基)甲酮相关的化合物表现出抗菌和抗分枝杆菌活性。例如,关于[2-(取代苯基)-咪唑-1-基]-吡啶-3-基甲酮及其苯并咪唑衍生物的研究报告了显著的抗菌活性,一些衍生物显示出与标准药物相当的有效性 (Narasimhan et al., 2011)。另一项研究合成了1,3,5-三取代吡唑啉的衍生物,表现出高抗菌活性,尤其是那些带有甲氧基的衍生物 (Kumar et al., 2012)。

HIV-1抑制的新应用

一系列(2,6-二氟苯基)(2-(苯基氨基)嘧啶-4-基)甲酮被开发为针对HIV-1的有效非核苷类逆转录酶抑制剂。该研究强调了构象刚性和氟取代基在增强抗HIV-1活性中的重要性 (Šimon等,2016)。

光学性质和非线性光学应用

各种衍生物中嘧啶环的存在使它们在非线性光学(NLO)领域中具有重要意义。关于噻嘧啶衍生物的研究,包括苯基嘧啶衍生物,揭示了它们由于其电子和线性性质而在NLO中的潜在应用 (Hussain et al., 2020)。

安全和危害

属性

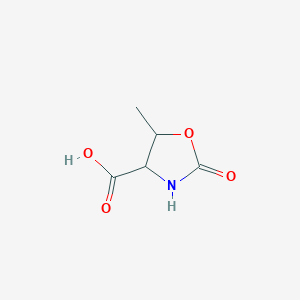

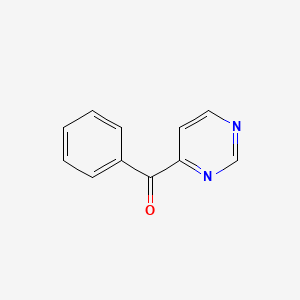

IUPAC Name |

phenyl(pyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPUSSPWUGUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218214 |

Source

|

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(pyrimidin-4-yl)methanone | |

CAS RN |

68027-80-5 |

Source

|

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)